BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Physicochemical Properties Drug-likeness Lipophilicity

This sulfonamide features a rigid tetrahydronaphthalene core and a furan-methoxyethyl side chain—a pharmacophore combination distinct from simpler benzene- or methanesulfonamide analogs. The lipophilic tetralin anchor enhances enzyme pocket complementarity for carbonic anhydrase isoform selectivity profiling, while the furan and methoxy groups modulate target engagement and metabolic stability. Substituting the core or side chain with cheaper alternatives risks losing the conformational and electronic balance essential for desired isoform selectivity or ADMET properties. Procure this compound as a building block for focused library synthesis targeting endothelial lipase inhibition or CNS-penetrant sulfonamide development (XLogP3 = 2.7, MW = 335.4, HBD = 1).

Molecular Formula C17H21NO4S
Molecular Weight 335.42
CAS No. 1795196-11-0
Cat. No. B2876422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS1795196-11-0
Molecular FormulaC17H21NO4S
Molecular Weight335.42
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CO3
InChIInChI=1S/C17H21NO4S/c1-21-17(16-7-4-10-22-16)12-18-23(19,20)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,17-18H,2-3,5-6,12H2,1H3
InChIKeyLHZXTJQRLGGHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: A Versatile Scaffold for Specialized Sulfonamide Research


N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 1795196-11-0) is a synthetic sulfonamide featuring a 5,6,7,8-tetrahydronaphthalene core sulfonyl moiety linked to an amine side chain containing a 2-substituted furan ring and a methoxy group. This structure places it within the broader class of research-grade sulfonamides investigated for enzyme inhibition, particularly carbonic anhydrases [1] and endothelial lipase [2]. As a compound available from specialized chemical vendors, it serves as a building block for medicinal chemistry campaigns focused on optimizing lipophilicity, hydrogen-bonding capacity, and target selectivity. However, direct biological characterization data for this specific compound remains sparse in the public domain, and differentiation must be built upon structural and class-level inference [3].

Why N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Cannot Be Replaced by Generic Analogs


The unique combination of a lipophilic tetrahydronaphthalene sulfonyl core with a hydrogen-bond-accepting furan-methoxyethyl side chain creates a pharmacophore profile that simple benzenesulfonamide or methanesulfonamide analogs cannot replicate. The tetrahydronaphthalene ring provides a rigid, hydrophobic anchor that enhances complementarity for certain enzyme pockets, as demonstrated by tetralin-based sulfonamides exhibiting distinct carbonic anhydrase isoform selectivity profiles [1]. Simultaneously, the furan-2-yl and methoxy substituents on the amine side chain introduce additional hydrogen-bonding and dipole interactions that can modulate target engagement and metabolic stability [2]. Substituting the core or the side chain with a simpler, commercially cheaper analog risks losing the specific conformational and electronic balance required for desired enzyme isoform selectivity or ADMET properties. The following evidence, although largely class-level, underscores the differentiated potential of this chemotype.

Quantitative Differentiation of N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Comparative Evidence


Physicochemical Differentiation vs. Simpler N-[(furan-2-yl)-2-methoxyethyl]sulfonamides

The tetrahydronaphthalene core distinguishes this compound from simpler benzenesulfonamide and methanesulfonamide analogs with the same amine side chain. The calculated partition coefficient (XLogP3) for the target compound is 2.7, compared to an estimated ~1.5 for N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide (C15H19NO4S, MW 309.4) and ~0.5 for the methanesulfonamide analog (C8H13NO4S, MW 219.26). This higher lipophilicity, driven by the tetrahydronaphthalene ring, can improve membrane permeability but may also affect solubility. The molecular weight of 335.4 g/mol also increases the hydrogen bond acceptor count to 5, offering more potential interaction points for target engagement [1]. These differences can directly impact bioavailability and formulation strategies, making the target compound suitable for applications requiring moderate lipophilicity.

Physicochemical Properties Drug-likeness Lipophilicity

Class-Level Carbonic Anhydrase II Inhibition: Tetrahydronaphthalene Core Differentiation

While the target compound lacks direct CA inhibition data, the tetrahydronaphthalene scaffold has been characterized in related sulfonamides. Akbaba et al. (2014) reported that N-(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonamide exhibited a Ki of 94 ± 7.6 µM against human carbonic anhydrase II (hCA II), representing the best inhibitory effect among the tetralin-based sulfonamides tested [1]. In contrast, simpler indane-based sulfonamides in the same study showed better activity against hCA I (e.g., Ki = 46 ± 5.4 µM for the dimethoxyindane derivative) [1]. This suggests that the tetrahydronaphthalene ring system may contribute to differential isoform selectivity, a property that could be further tuned by the furan-2-yl-2-methoxyethyl side chain in the target compound. Separately, furan-containing sulfonamides have demonstrated submicromolar activity against multiple CA isoforms, with compounds more potent than acetazolamide against hCA IV and hCA IX [2]. The combination of these structural motifs in the target compound offers the potential for a unique selectivity fingerprint.

Enzyme Inhibition Carbonic Anhydrase Selectivity

Endothelial Lipase Inhibition Potential via Furan-2-sulfonamide Motif

The furan-2-sulfonamide substructure has been explicitly claimed in patents for endothelial lipase (EL) inhibition, a target relevant to raising HDL-C levels and treating coronary artery disease [1]. The patent WO2015054117A1 describes functionalized furan-2-sulfonamides as EL inhibitors, with modifications to improve selectivity over related lipases such as LPL. The target compound, bearing the furan-2-yl group directly on the sulfonamide side chain nitrogen, aligns with this pharmacophore. While the patent does not contain explicit IC50 data for this specific compound, the structural precedent supports its potential as a lead for EL inhibitor development. In contrast, thiophene sulfonamide or simple benzenesulfonamide analogs of the same side chain lack the furan ring, which may be critical for EL active-site interaction [1].

Endothelial Lipase Cardiovascular Disease HDL-C

Conformational and H-Bonding Distinctiveness vs. Thiophene and Pyrazole Analogs

The methoxy group on the ethylene linker of the target compound introduces a hydrogen bond acceptor (HBA) proximal to the sulfonamide group. This contrasts with related compounds such as 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide and N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, where the thiophene core or pyrazole substitution alters the electronic environment. The combination of the tetrahydronaphthalene core with the methoxyethyl-furan side chain results in a calculated 6 rotatable bonds, providing conformational flexibility that can be advantageous for induced-fit binding but may also affect entropic binding penalties. The sulfonamide N-H contributes a single hydrogen bond donor (HBD = 1), a feature shared among sulfonamides but valued in fragment-based drug design for its directional interaction potential [1]. The exact impact on target selectivity would require empirical comparison, but the distinct HBA/HBD count and rotatable bond profile differentiate this compound from its closest commercial analogs.

Conformational Analysis Hydrogen Bonding Drug Design

Optimal Research Applications for N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide


Carbonic Anhydrase Isoform Selectivity Screening

Given the established activity of tetrahydronaphthalene-based sulfonamides against hCA II (Ki = 94 µM) and the enhanced potency of furan-containing sulfonamides against hCA IV and hCA IX [1], this compound serves as a candidate for isoform selectivity profiling. A research team procuring this compound can compare its activity against a panel of recombinant human CA isoforms (I, II, IV, IX, XII) using a stopped-flow CO2 hydration assay. The combination of the tetrahydronaphthalene core and furan-methoxyethyl side chain may yield a unique selectivity fingerprint distinct from acetazolamide or simpler benzenesulfonamides.

Endothelial Lipase Inhibitor Development and SAR Studies

The furan-2-sulfonamide motif is a recognized pharmacophore for endothelial lipase inhibition [2]. This compound can be used as a structural core for synthesizing a focused library of analogs, varying the tetrahydronaphthalene substitution or the furan ring position to explore structure-activity relationships (SAR) at the EL active site. Subsequent in vitro enzyme inhibition assays can validate and optimize potency, with the goal of developing selective EL inhibitors for raising HDL-C levels.

Physicochemical Property Benchmarking for CNS Drug Design

With a computed XLogP3 of 2.7, molecular weight of 335.4 g/mol, and 1 hydrogen bond donor, this compound falls within favorable parameters for CNS drug-likeness (typically MW < 400, LogP 1-4, HBD < 3) [3]. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the impact of the tetrahydronaphthalene core versus simpler benzenesulfonamide or thiophene analogs on passive permeability. This supports medicinal chemistry programs optimizing CNS exposure.

Fragment-Based Lead Optimization Starting Point

The compound's single sulfonamide NH hydrogen bond donor and multiple hydrogen bond acceptors (furan oxygen, methoxy oxygen, sulfonamide oxygens) make it suitable for fragment-based drug discovery (FBDD) approaches. Structural biology groups can employ X-ray crystallography or NMR to determine binding modes to target proteins such as carbonic anhydrases or serine hydrolases, using this compound as a fragment-sized anchor for subsequent growth or linking strategies.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.